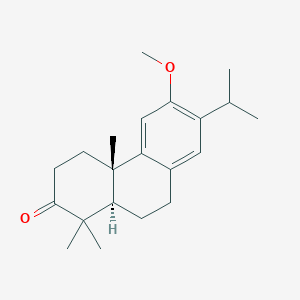
(+)-Hinokione methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Hinokione methyl ether, also known as (+)-HM, is a natural product found in the heartwood of Hinoki cypress trees. It has been used for centuries in traditional Japanese medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, (+)-HM has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.
Mécanisme D'action
The mechanism of action of (+)-HM is not fully understood. However, studies have suggested that (+)-HM exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of amyloid-beta formation. (+)-HM may also modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that (+)-HM exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. (+)-HM has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, (+)-HM has been shown to reduce the levels of inflammatory markers, such as IL-1β and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (+)-HM in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, (+)-HM has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation of using (+)-HM in lab experiments is its low availability, as it can only be extracted from the heartwood of Hinoki cypress trees. Chemical synthesis and biotransformation methods are also limited by their low yields and high costs.
Orientations Futures
There are several future directions for the research on (+)-HM. One direction is the development of more efficient synthesis methods to increase the availability of (+)-HM. Another direction is the investigation of the potential therapeutic applications of (+)-HM in various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, the mechanism of action of (+)-HM needs to be further elucidated to better understand its therapeutic effects. Finally, the safety and efficacy of (+)-HM in clinical trials need to be investigated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
(+)-HM can be synthesized through various methods, including extraction from the heartwood of Hinoki cypress trees, chemical synthesis, and biotransformation. The most common method involves the extraction of (+)-HM from the heartwood of Hinoki cypress trees using organic solvents, such as chloroform or methanol. Chemical synthesis involves the use of synthetic routes to produce (+)-HM, while biotransformation involves the use of microorganisms to convert precursor compounds into (+)-HM.
Applications De Recherche Scientifique
(+)-HM has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that (+)-HM exhibits anti-inflammatory, analgesic, antitumor, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduce the expression of COX-2, an enzyme involved in inflammation. (+)-HM has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, (+)-HM has been shown to inhibit the formation of amyloid-beta, a protein involved in the development of Alzheimer's disease.
Propriétés
Numéro CAS |
18325-89-8 |
|---|---|
Nom du produit |
(+)-Hinokione methyl ether |
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18H,7-10H2,1-6H3/t18-,21+/m0/s1 |
Clé InChI |
AEJKGOPTGKZBGN-GHTZIAJQSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



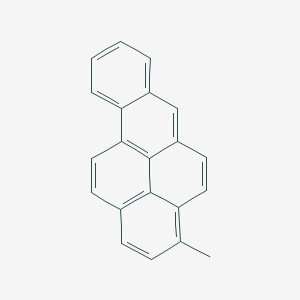




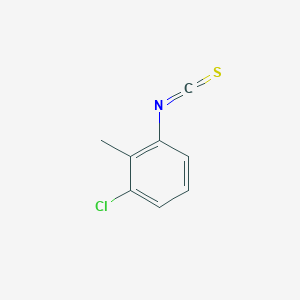
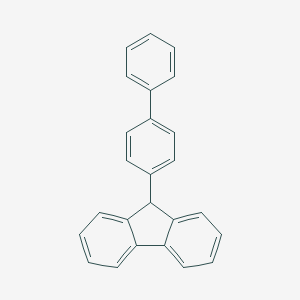
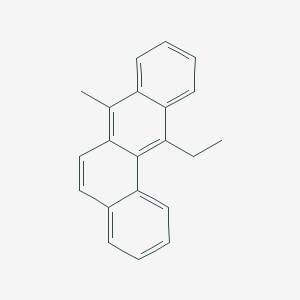
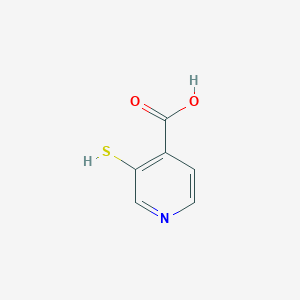
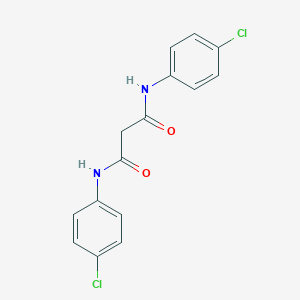



![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)